Cas no 2044705-75-9 (rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

rac-(2R,3S)-2-(3-メチル-1,2,4-オキサジアゾール-5-イル)オキソラン-3-アミンは、キラルなオキソラン骨格と3-メチル-1,2,4-オキサジアゾール基を有する有機化合物です。この化合物の立体特異的な構造は、医薬品中間体や生物活性分子の合成において重要な役割を果たします。特に、(2R,3S)立体配置は標的タンパク質との選択的な相互作用が期待でき、創薬研究において立体異性体の分離・解析が必要とされるケースで有用です。オキサジアゾール環は代謝安定性に優れ、オキソラン部分は水溶性の調整が可能な点が特徴です。この化合物は不斉合成の構築ブロックとして、または薬理活性スクリーニング用の標準品としての利用価値があります。

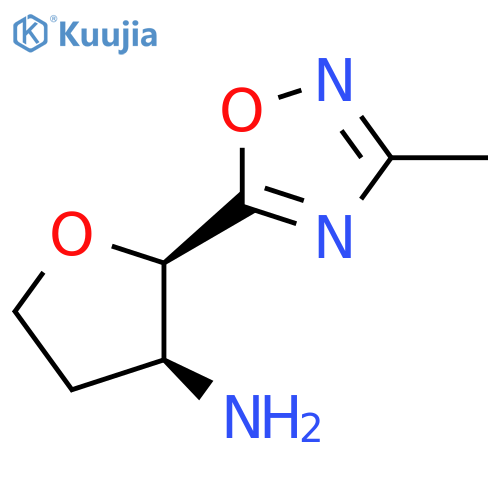

2044705-75-9 structure

商品名:rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine

CAS番号:2044705-75-9

MF:C7H11N3O2

メガワット:169.181141138077

MDL:MFCD30487816

CID:5211987

PubChem ID:125424376

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Furanamine, tetrahydro-2-(3-methyl-1,2,4-oxadiazol-5-yl)-, (2R,3S)-

- rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine

-

- MDL: MFCD30487816

- インチ: 1S/C7H11N3O2/c1-4-9-7(12-10-4)6-5(8)2-3-11-6/h5-6H,2-3,8H2,1H3/t5-,6+/m0/s1

- InChIKey: KOAHKRQYFCBNTI-NTSWFWBYSA-N

- ほほえんだ: O1CC[C@H](N)[C@@H]1C1ON=C(C)N=1

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321243-2.5g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 2.5g |

$2660.0 | 2023-09-04 | ||

| Enamine | EN300-321243-10g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 10g |

$5837.0 | 2023-09-04 | ||

| Enamine | EN300-321243-0.5g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 0.5g |

$1302.0 | 2023-09-04 | ||

| Enamine | EN300-321243-1g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 1g |

$1357.0 | 2023-09-04 | ||

| Enamine | EN300-321243-5g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 5g |

$3935.0 | 2023-09-04 | ||

| Enamine | EN300-321243-0.1g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 0.1g |

$1195.0 | 2023-09-04 | ||

| Enamine | EN300-321243-1.0g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-321243-0.25g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 0.25g |

$1249.0 | 2023-09-04 | ||

| Enamine | EN300-321243-0.05g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 0.05g |

$1140.0 | 2023-09-04 | ||

| Enamine | EN300-321243-5.0g |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |

2044705-75-9 | 5.0g |

$3935.0 | 2023-02-24 |

rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2044705-75-9 (rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬